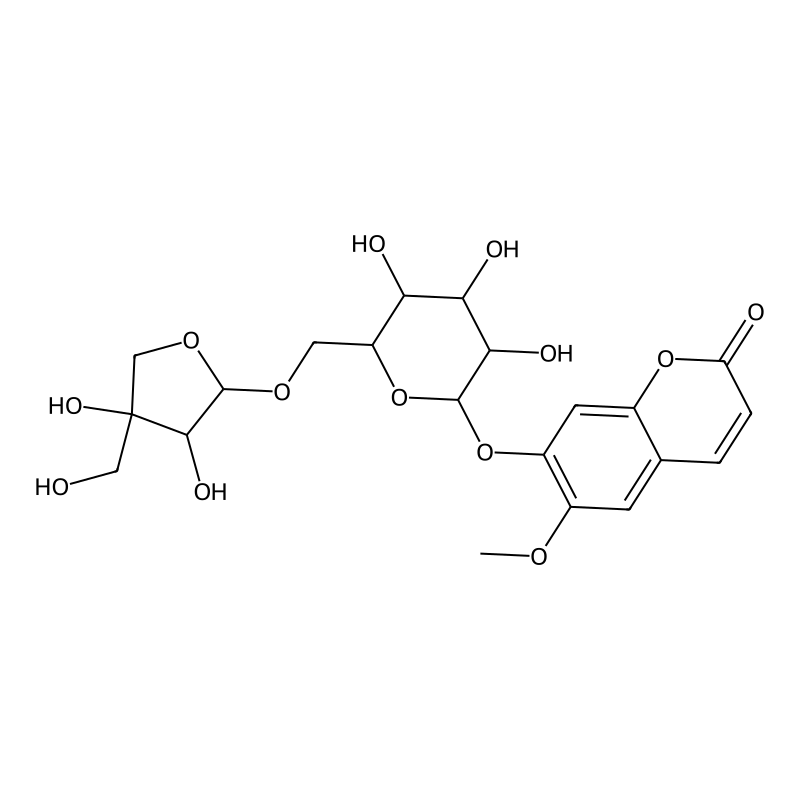Xeroboside
Catalog No.
S530245
CAS No.
117842-09-8
M.F
C21H26O13
M. Wt
486.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
117842-09-8
Product Name
Xeroboside
IUPAC Name
7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one
Molecular Formula
C21H26O13
Molecular Weight
486.4 g/mol
InChI
InChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3
InChI Key
DCERMUGUBKSKBM-KANDCNJNSA-N
SMILES
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O
Solubility
Soluble in DMSO
Synonyms
Hymexelsin; Xeroboside
Canonical SMILES
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O
Description
The exact mass of the compound Xeroboside is 486.1373 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Biological Activities
Studies have explored various biological activities of Xeroboside, including:
Antioxidant properties
Xeroboside has been shown to exhibit antioxidant effects in cell-based assays [, ]. Antioxidants are compounds that may help protect cells from damage caused by free radicals.
Cardioprotective effects
Some studies suggest that Xeroboside may have potential benefits for heart health [, ]. More research is needed to understand these effects.
Other potential effects
There is limited scientific evidence on Xeroboside's potential impact on other biological functions.
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
-2.1
Exact Mass
486.1373
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates
Modify: 2023-08-15
1: Suchaichit N, Kanokmedhakul S, Kanokmedhakul K, Moosophon P, Boonyarat C, Plekratoke K, Tearavarich R, Suchaichit NP. Phytochemical investigation and acetylcholinesterase inhibitory activity of bark of Hymenodictyon orixense. Nat Prod Res. 2017 Oct 19:1-4. doi: 10.1080/14786419.2017.1389930. [Epub ahead of print] PubMed PMID: 29047314.
2: Ishii H, Okada Y, Baba M, Okuyama T. Studies of coumarins from the Chinese drug Qianhu, XXVII: structure of a new simple coumarin glycoside from Bai-Hua Qianhu, Peucedanum praeruptorum. Chem Pharm Bull (Tokyo). 2008 Sep;56(9):1349-51. PubMed PMID: 18758117.
3: Traoré M, Jaroszewski JW, Olsen CE, Ouédraogo JB, Pierre GI, Nacoulma OG, Guiguemdé TR, Christensen SB. A new oxygenated ursane derivative from Canthium multiflorum. Planta Med. 2008 Apr;74(5):560-2. doi: 10.1055/s-2008-1034372. PubMed PMID: 18543152.
4: Rao PS, Asheervadam Y, Khaleelullah M, Rao NS, Murray RD. Hymexelsin, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum. J Nat Prod. 1988 Sep;51(5):959-61. doi: 10.1021/np50059a024. PubMed PMID: 21401191.
2: Ishii H, Okada Y, Baba M, Okuyama T. Studies of coumarins from the Chinese drug Qianhu, XXVII: structure of a new simple coumarin glycoside from Bai-Hua Qianhu, Peucedanum praeruptorum. Chem Pharm Bull (Tokyo). 2008 Sep;56(9):1349-51. PubMed PMID: 18758117.
3: Traoré M, Jaroszewski JW, Olsen CE, Ouédraogo JB, Pierre GI, Nacoulma OG, Guiguemdé TR, Christensen SB. A new oxygenated ursane derivative from Canthium multiflorum. Planta Med. 2008 Apr;74(5):560-2. doi: 10.1055/s-2008-1034372. PubMed PMID: 18543152.
4: Rao PS, Asheervadam Y, Khaleelullah M, Rao NS, Murray RD. Hymexelsin, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum. J Nat Prod. 1988 Sep;51(5):959-61. doi: 10.1021/np50059a024. PubMed PMID: 21401191.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








